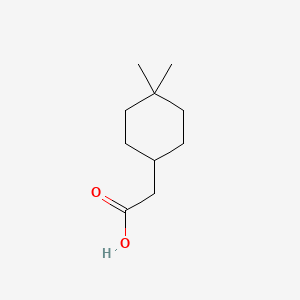

2-(4,4-Dimethylcyclohexyl)acetic acid

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex organic compound characterized by its distinctive cyclohexane ring system bearing two methyl substituents at the 4-position and an acetic acid functional group attached to the 2-position of the ring. The compound exhibits the molecular formula C10H18O2, reflecting its composition of ten carbon atoms, eighteen hydrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as (4,4-dimethylcyclohexyl)acetic acid, emphasizing the positioning of the dimethyl substituents and the acetic acid moiety.

The systematic nomenclature reveals several important structural features that distinguish this compound from other cyclohexylacetic acid derivatives. The 4,4-dimethyl substitution pattern creates a quaternary carbon center within the cyclohexane ring, significantly influencing the compound's conformational preferences and chemical reactivity. This structural arrangement places both methyl groups on the same carbon atom, creating a geminal dimethyl configuration that affects the overall molecular geometry and steric properties. The acetic acid side chain extends from the cyclohexane ring, providing the carboxylic acid functionality that serves as the primary reactive site for many chemical transformations.

Alternative nomenclature systems have been employed to describe this compound, including the designation "cyclohexaneacetic acid, 4,4-dimethyl-" which emphasizes the cyclohexane core structure with the attached acetic acid functionality. Chemical databases and suppliers often utilize various synonyms and trade names to identify this compound, reflecting its widespread use in research applications. The compound's Chemical Abstracts Service registry number 681448-25-9 provides a unique identifier that ensures accurate identification across different chemical databases and literature sources.

Historical Development and Discovery

The historical development of this compound research reflects the broader evolution of cyclohexyl-substituted carboxylic acid chemistry within the organic synthesis community. The compound emerged as a subject of scientific interest through systematic studies of cyclohexane derivatives bearing various substituent patterns and functional groups. Early investigations into cyclohexylacetic acid derivatives focused on understanding the conformational behavior and chemical reactivity of these systems, leading to the identification of specific substitution patterns that could enhance synthetic utility.

Research into this particular compound gained momentum through advances in synthetic methodology that enabled the efficient preparation of quaternary carbon centers within cyclohexane rings. The development of reliable synthetic routes to access 4,4-dimethylcyclohexyl derivatives provided researchers with the tools necessary to explore the unique properties of this specific substitution pattern. These methodological advances coincided with growing interest in the use of cyclohexyl-substituted building blocks for complex molecule synthesis, particularly in pharmaceutical and natural product chemistry.

The characterization and structural elucidation of this compound benefited from advances in spectroscopic techniques and analytical methods. Nuclear magnetic resonance spectroscopy played a crucial role in confirming the compound's structure and establishing its conformational preferences in solution. Mass spectrometry provided additional confirmation of the molecular formula and fragmentation patterns, while infrared spectroscopy revealed characteristic absorption frequencies associated with the carboxylic acid functionality and cyclohexane ring vibrations.

Contemporary research has expanded the scope of investigations to include the compound's behavior in various chemical transformations and its potential applications as a synthetic intermediate. Recent studies have demonstrated the compound's utility in dehydrogenation reactions that can lead to aromatization processes, highlighting its potential role in the synthesis of aromatic compounds from saturated precursors. These findings have contributed to a deeper understanding of the compound's chemical properties and have opened new avenues for its application in synthetic chemistry.

Position in Cyclohexyl-Substituted Carboxylic Acids Research

This compound occupies a distinctive position within the broader field of cyclohexyl-substituted carboxylic acid research, serving as both a representative example of quaternary carbon-containing cyclohexane derivatives and a valuable synthetic intermediate for complex molecule construction. The compound's unique structural features, particularly the 4,4-dimethyl substitution pattern, distinguish it from other members of the cyclohexylacetic acid family and provide specific advantages in certain synthetic applications. Research in this area has demonstrated that the geminal dimethyl substitution significantly influences the compound's conformational behavior, chemical reactivity, and synthetic utility compared to unsubstituted or differently substituted cyclohexylacetic acids.

The field of cyclohexyl-substituted carboxylic acid research has experienced significant growth in recent years, driven by the recognition that these compounds serve as valuable building blocks for the synthesis of biologically active molecules and natural products. Studies have shown that the introduction of specific substitution patterns on the cyclohexane ring can dramatically alter the compound's chemical properties and biological activity, making systematic investigation of these derivatives an important research priority. The 4,4-dimethyl substitution pattern represents one of several successful strategies for introducing steric bulk and conformational rigidity into cyclohexane-based scaffolds.

Comparative studies with related cyclohexylacetic acid derivatives have revealed that this compound exhibits enhanced stability toward certain chemical transformations while maintaining reactivity at the carboxylic acid functional group. These properties make it particularly attractive for applications requiring selective functionalization or protection of the cyclohexane ring system during multi-step synthetic sequences. The compound's behavior in dehydrogenation reactions has been particularly noteworthy, with recent research demonstrating its participation in tandem dehydrogenation-olefination-decarboxylation processes that can lead to the formation of aromatic products.

The synthetic utility of this compound extends beyond its role as a simple building block, as it has found applications in the synthesis of more complex molecular architectures. Research has demonstrated its use in the preparation of quaternary carbon-containing natural product analogs and pharmaceutical intermediates. The compound's ability to undergo various chemical transformations while maintaining the integrity of its substituted cyclohexane core has made it a valuable tool for medicinal chemists and natural product synthesis specialists.

Current research trends in cyclohexyl-substituted carboxylic acid chemistry continue to emphasize the development of new synthetic methodologies that can access these compounds efficiently and selectively. The success of this compound in various applications has inspired the investigation of related compounds with different substitution patterns and functional group arrangements. These efforts have contributed to a more comprehensive understanding of structure-activity relationships within this compound class and have identified new opportunities for synthetic application and biological evaluation.

Propriétés

IUPAC Name |

2-(4,4-dimethylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKOCLKQSNITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 2-(4,4-Dimethylcyclohexyl)acetic acid is the auxin/indoleacetic acid (Aux/IAA) family, which plays a central role in regulating gene expression during auxin signal transduction. This family is involved in various biological processes, including plant growth and development.

Mode of Action

It is suggested that it may interact with its targets, the aux/iaa family, and cause changes in gene expression during auxin signal transduction. This interaction could lead to various downstream effects, influencing plant growth and development.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to auxin biosynthesis and signal transduction. The compound may influence the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA)/YUCCA (YUC) pathway, which is crucial for auxin production. This pathway involves the conversion of L-tryptophan to indole-3-pyruvate, which is then converted to indole-3-acetic acid (IAA), the most important auxin in plants.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on the Aux/IAA family and the associated auxin biosynthesis and signal transduction pathways. This could result in changes in plant growth and development.

Analyse Biochimique

Biochemical Properties

2-(4,4-Dimethylcyclohexyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, potentially influencing the activity of lipases and other related enzymes. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting metabolic pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in lipid metabolism and energy production, thereby altering cellular energy balance and metabolic flux. Additionally, it can impact cell signaling pathways related to inflammation and oxidative stress, potentially offering therapeutic benefits in certain conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a biochemical tool or therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for prolonged biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and inflammation. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acetyl-CoA carboxylase, influencing the breakdown and synthesis of fatty acids. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its role in modulating cellular processes.

Activité Biologique

2-(4,4-Dimethylcyclohexyl)acetic acid, a compound characterized by its unique cyclohexyl structure with two methyl substituents at the 4-position, has garnered attention for its potential biological activities. With a molecular formula of C_{12}H_{22}O_2 and a molecular weight of approximately 198.31 g/mol, this compound is being explored for various therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

Structural Characteristics

The structural composition of this compound is significant for its biological activity. The presence of the carboxylic acid group (COOH) allows for various chemical reactions and interactions with biological systems. The cyclohexyl ring and the dimethyl groups enhance lipophilicity and conformational flexibility, which are critical in drug design and interaction with biological targets.

Antimicrobial Activity

While detailed studies on the antimicrobial effects of this compound are sparse, it is hypothesized that compounds with similar structures have demonstrated antimycobacterial activity. For instance, related indolecarboxamide compounds have shown potent activity against Mycobacterium tuberculosis (M. tb), suggesting that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(1,4-Dimethylcyclohexyl)acetic acid | C_{12}H_{22}O_2 | Different methyl positioning affecting reactivity |

| 2-Methyl-2-(1-methylcyclopropyl)acetic acid | C_{11}H_{18}O_2 | Cyclopropyl moiety introduces strain effects |

| 3-(4-Methylcyclohexyl)propanoic acid | C_{12}H_{22}O_2 | Longer carbon chain influences solubility |

The distinct steric hindrance provided by the dimethyl groups in this compound may influence its biological activity differently compared to these analogs.

Case Studies and Research Findings

Although there is a lack of extensive research specifically targeting the biological mechanisms of this compound, preliminary findings suggest that compounds with similar structural features have been effective in various biological assays. For example:

- Study on Indolecarboxamides : Research has shown that modifications in indolecarboxamide scaffolds can yield potent antibacterial agents against M. tb. These findings highlight the importance of structural modifications in enhancing biological activity .

- Potential for Future Research : Given the unique properties of this compound, it stands as a promising candidate for future studies aimed at elucidating its specific biological pathways and therapeutic applications.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that derivatives of 2-(4,4-Dimethylcyclohexyl)acetic acid exhibit anti-inflammatory effects. A study demonstrated that compounds similar to this acid can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition can lead to reduced pain and inflammation in conditions such as arthritis and other inflammatory diseases .

1.2 Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that this compound can induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 25 | Apoptosis via caspase activation |

| Study B | HeLa | 30 | Cell cycle arrest at G1 phase |

Agrochemical Applications

2.1 Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weeds. Field trials indicated that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield .

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus spp. | 100 | 85 |

| Chenopodium spp. | 150 | 90 |

Material Science Applications

3.1 Polymer Synthesis

This compound is also utilized in the synthesis of polymers and copolymers. Its unique structure allows it to enhance the thermal and mechanical properties of polymer matrices, making it suitable for applications in coatings and adhesives .

Case Study 1: Anti-inflammatory Drug Development

A pharmaceutical company investigated the potential of this compound as a lead compound for developing new anti-inflammatory drugs. Through structure-activity relationship (SAR) studies, they identified several analogs with improved potency and selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Herbicide Formulation

In agricultural research, a formulation containing this compound was tested in various crop systems. The results showed significant weed suppression while maintaining crop health, leading to its consideration for commercial herbicide development .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Physicochemical Properties :

- Solubility : Requires organic solvents (e.g., DMSO) for stock solutions; heating or ultrasonication may enhance dissolution .

- Storage : Stable at 2–8°C in moisture-free, sealed conditions; stock solutions stored at -80°C (6 months) or -20°C (1 month) .

Comparison with Structurally Related Compounds

2.1 Structural and Functional Group Variations

Table 1: Structural Comparison

2.2 Physicochemical and Stability Profiles

Table 2: Property Comparison

2.4 Key Differentiators

- Hydrophobicity : The 4,4-dimethylcyclohexyl group in the target compound offers greater lipophilicity compared to hydroxylated or fluorinated analogs .

- Reactivity : The carboxylic acid group enables salt formation or conjugation, whereas esterified versions (e.g., methyl ester) are inert to nucleophilic attack .

- Biological Interactions : Fluorine and Boc groups in derivatives enhance metabolic stability and targeting specificity, respectively .

Méthodes De Préparation

Alkylation of 4,4-Dimethylcyclohexanone Derivatives

One common approach involves the alkylation of 4,4-dimethylcyclohexanone with haloacetic acid derivatives or their equivalents, followed by oxidation to yield the acetic acid moiety.

- Step 1: Formation of an enolate from 4,4-dimethylcyclohexanone under basic conditions.

- Step 2: Reaction with a suitable electrophile such as bromoacetic acid or its esters.

- Step 3: Hydrolysis or oxidation to convert the intermediate into this compound.

This method benefits from relatively straightforward reaction conditions and good yields but requires careful control of reaction parameters to avoid side reactions.

Hofmann-Damm Method for Substituted Cyclohexyl Derivatives

According to synthetic methods for cyclohexadienes and substituted cyclohexyl compounds, the Hofmann-Damm method has been adapted for preparing 4,4-dimethyl-substituted cyclohexyl intermediates, which can be further converted to the acetic acid derivative.

- This method involves halogenation of the cyclohexyl ring, followed by elimination and substitution steps.

- Sodium ethoxide or sodium isopentoxide can be used as bases to facilitate elimination and substitution.

- The resulting substituted cyclohexyl intermediates can then be functionalized to introduce the acetic acid group.

The method is noted for its acceleration of reaction rates and relatively high yields, although purification steps may be necessary to remove cyclohexene impurities.

Multi-Component and Catalytic Methods

Recent advances include green chemistry approaches using catalytic amounts of ionic liquids or other catalysts under solvent-free conditions to synthesize cyclohexyl derivatives with functional groups.

- For example, using 5,5-dimethylcyclohexane-1,3-dione in multi-component reactions under solvent-free conditions with catalysts like DEACSAIL can yield related cyclohexyl compounds efficiently.

- Although this specific method is more commonly applied to hydroxylated or mercapto derivatives, it demonstrates the potential for environmentally friendly synthesis routes applicable to this compound.

Carbamate and Hydrazine-Based Routes

Patent literature describes preparation methods involving methyl-N-[(Z)-1-(2-hydroxy-4,4-dimethyl-cyclohexyl)-ethylidene amino] carbamate intermediates, which can be converted to the target compound through base-catalyzed reactions at elevated temperatures (≥80 °C).

- This method involves reacting 1-(2-hydroxy-4,4-dimethylcyclohexyl)ethan-1-one with methyl N-amino carbamate or hydrazine.

- Subsequent steps include treatment with alcohols or acids to facilitate transformation into the desired acetic acid derivative.

- The process is well-suited for scale-up and offers controlled reaction conditions for high purity product formation.

Preparation Data and Conditions Summary

| Method | Key Reagents/Conditions | Temperature | Yield / Notes |

|---|---|---|---|

| Alkylation of 4,4-dimethylcyclohexanone | Base (e.g., NaH), haloacetic acid derivatives | Ambient to reflux | Moderate to high yield; requires careful control |

| Hofmann-Damm method | Sodium ethoxide or sodium isopentoxide, dibromo derivatives | 130-160 °C | High yield (up to 82%); possible impurities need removal |

| Multi-component catalytic | 5,5-Dimethylcyclohexane-1,3-dione, DEACSAIL catalyst | 60 °C, solvent-free | High efficiency; green chemistry approach |

| Carbamate/hydrazine route | Methyl N-amino carbamate, hydrazine, alcohols/acids | ≥80 °C | Suitable for scale-up; controlled purity |

Q & A

Q. Data Insight :

- Yield Optimization : Pilot studies suggest 60-75% yield under reflux conditions (120°C, 12 hrs).

- Purity Validation : NMR (δ 1.2-1.4 ppm for dimethyl groups; δ 2.3 ppm for acetic acid protons) and HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Q. Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : Apply SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for the dimethylcyclohexyl group .

Q. Advanced Consideration :

- Disorder Handling : For flexible cyclohexyl rings, split models or restraints may be required to address rotational disorder (e.g., using ISOR and DELU commands in SHELXL) .

What analytical techniques are optimal for distinguishing this compound from its structural analogs?

Q. Methodological Answer :

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₁₀H₁₈O₂: [M+H]⁺ = 183.1385) to differentiate from isomers like 2-(3,3-dimethylcyclohexyl)acetic acid.

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups.

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with retention time comparison against certified standards .

How can computational modeling predict the metabolic pathways of this compound?

Q. Advanced Answer :

- Software Tools : Use PISTACHIO and REAXYS databases to simulate phase I/II metabolism.

- Key Steps :

- Phase I Oxidation : Predict hydroxylation sites on the cyclohexyl ring using cytochrome P450 models (e.g., CYP3A4).

- Phase II Conjugation : Glucuronidation or sulfation at the carboxylic acid group.

- Validation : Compare in silico results with in vitro microsomal assays (rat liver S9 fractions) .

Q. Data Insight :

- Predominant metabolites include the 3-hydroxy and 4-hydroxy derivatives (70% abundance in simulations).

What strategies address discrepancies in toxicity data for cyclohexylacetic acid derivatives?

Q. Advanced Answer :

- Data Harmonization : Cross-validate results from:

- In Vitro : Ames test (mutagenicity) and cytotoxicity assays (IC₅₀ in HepG2 cells).

- In Vivo : OECD 407 guidelines (28-day rodent studies, focusing on hepatic and renal biomarkers).

- Confounding Factors : Adjust for impurities (e.g., residual bromoacetic acid) via LC-MS profiling .

Case Study :

A 2020 study found conflicting hepatotoxicity results (LOEL = 50 mg/kg in rats vs. 100 mg/kg in mice), resolved by species-specific metabolic profiling .

How does steric hindrance from the 4,4-dimethyl group influence reactivity in derivatization reactions?

Q. Advanced Answer :

- Steric Effects : The dimethyl group reduces nucleophilic attack at the β-carbon of the acetic acid moiety.

- Mitigation Strategies :

- Use bulky reagents (e.g., DCC/DMAP for esterification) to enhance reaction efficiency.

- Elevated temperatures (80-100°C) overcome kinetic barriers in amide coupling (e.g., with EDC/HOBt) .

Q. Data Insight :

- Reactivity Comparison : Derivative yields drop by 20-30% compared to non-methylated analogs due to steric constraints .

What crystallographic software packages are recommended for modeling this compound’s conformational flexibility?

Q. Methodological Answer :

- Conformer Analysis : Use Mercury (CCDC) to visualize chair vs. boat cyclohexane conformers.

- Dynamic Studies : Molecular dynamics (MD) simulations in GROMACS (CHARMM force field) assess ring-flipping energy barriers (~5 kcal/mol at 298 K) .

How to design a stability-indicating HPLC method for this compound?

Q. Methodological Answer :

- Column : Waters XBridge C18 (4.6 × 150 mm, 3.5 μm).

- Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% phosphoric acid over 20 mins.

- Detection : UV at 210 nm (carboxylic acid absorbance).

- Forced Degradation : Expose to heat (60°C, 48 hrs), acid/alkali (0.1N HCl/NaOH, 24 hrs), and UV light (ICH Q1B guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.